molecular formula C14H18BF3O2 B1426701 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane CAS No. 1079402-24-6

4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1426701
CAS No.: 1079402-24-6
M. Wt: 286.1 g/mol
InChI Key: VCDXTAOKTGFVNM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a trifluoroethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The process can be optimized by using solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.

Major Products:

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction is crucial in cross-coupling reactions, where the boronic ester forms a complex with palladium catalysts, enabling the transfer of organic groups to form new carbon-carbon bonds .

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the trifluoroethyl substitution.

    Phenylboronic acid: Lacks the dioxaborolane ring but is widely used in similar applications.

    Pinacolborane: Another boronic ester with different substituents.

Uniqueness: 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane is unique due to its trifluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-8-6-5-7-10(11)9-14(16,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDXTAOKTGFVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079402-24-6
Record name 4,4,5,5-tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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